Cas no 2870702-05-7 (tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate)

Tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical research and drug development. Its structure incorporates both azetidine and piperidine moieties, making it a useful scaffold for designing bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild conditions, enabling further functionalization. This compound is often employed in the synthesis of receptor ligands and enzyme inhibitors due to its conformational flexibility and ability to modulate pharmacokinetic properties. Its high purity and well-defined reactivity profile make it a reliable choice for medicinal chemistry applications.
tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate structure
2870702-05-7 structure
Product Name:tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate
CAS No:2870702-05-7
MF:C15H28N2O3
MW:284.394424438477
CID:5971584
Update Time:2025-06-08

tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate
    • Inchi: 1S/C15H28N2O3/c1-15(2,3)20-14(18)17-10-13(11-17)19-9-6-12-4-7-16-8-5-12/h12-13,16H,4-11H2,1-3H3
    • InChI Key: RQQOLUIKPFNRGE-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(OCCC2CCNCC2)C1

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 377.5±27.0 °C(Predicted)
  • pka: 10.58±0.10(Predicted)

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Additional information on tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate (CAS No. 2870702-05-7)

The compound tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate (CAS No. 2870702-05-7) is a highly specialized chemical intermediate gaining attention in pharmaceutical and organic synthesis research. With the increasing demand for novel drug candidates and small molecule therapeutics, this azetidine-carboxylate derivative has emerged as a valuable building block due to its unique structural features. The presence of both piperidine and azetidine rings in its framework offers versatile reactivity, making it a subject of interest in medicinal chemistry and drug discovery pipelines.

Researchers are particularly intrigued by the tert-butyloxycarbonyl (Boc) protecting group in this molecule, which enhances its stability during synthetic processes. The 2-piperidin-4-ylethoxy side chain further contributes to its potential bioactivity, often explored in targeting G-protein-coupled receptors (GPCRs)—a hot topic in neuropharmacology and oncology. Recent studies highlight its utility in designing central nervous system (CNS) agents, aligning with the growing focus on neurological disorders and neurodegenerative diseases in 2024.

From a synthetic perspective, tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate exemplifies modern trends in fragment-based drug design (FBDD). Its modular structure allows for efficient structure-activity relationship (SAR) studies, a technique frequently searched by chemists optimizing lead compounds. The compound’s CAS No. 2870702-05-7 is often queried in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening (HTS) workflows.

Environmental and regulatory considerations are also pivotal. Unlike many volatile intermediates, this compound’s Boc-protected nature reduces handling risks, addressing the pharmaceutical industry’s shift toward green chemistry principles. Its applications in peptide mimetics and bioconjugation further resonate with trends in targeted drug delivery—a frequently searched topic in AI-driven drug development forums.

In summary, tert-butyl 3-(2-piperidin-4-ylethoxy)azetidine-1-carboxylate (CAS No. 2870702-05-7) represents a convergence of synthetic utility and therapeutic potential. Its role in advancing precision medicine and next-generation pharmaceuticals ensures its continued prominence in scientific literature and patent filings, making it a compound to watch in the coming years.

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